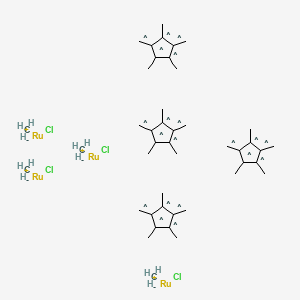![molecular formula C18H32O16 B12063435 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Panose is a mildly sweet oligosaccharide composed of three glucose units linked by 1–4 and 1–6 glycosidic bonds. It is known for its potential as a prebiotic, promoting the growth of beneficial gut bacteria. D-Panose is found in various natural sources, including Chinese rice wine and honey .
准备方法
Synthetic Routes and Reaction Conditions
D-Panose can be synthesized through enzymatic reactions involving dextransucrase, an enzyme that catalyzes the transfer of glucose units from sucrose to maltose, forming D-Panose. This reaction typically occurs in batch or fed-batch reactors under controlled conditions to optimize yield .
Industrial Production Methods
Industrial production of D-Panose involves the use of immobilized enzymes to continuously produce the compound. This method ensures a steady supply of D-Panose and enhances the efficiency of the production process .
化学反应分析
Types of Reactions
D-Panose undergoes various chemical reactions, including:
Oxidation: D-Panose can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in D-Panose.
Substitution: Substitution reactions can introduce new functional groups into the D-Panose molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various D-Panose derivatives with modified functional groups, which can have different properties and applications .
科学研究应用
D-Panose has a wide range of scientific research applications:
Chemistry: Used as an analytical standard in various chromatographic and spectroscopic techniques.
Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Industry: Used in the food industry as a non-cariogenic sweetener and as an ingredient in functional foods.
作用机制
D-Panose exerts its effects primarily through its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus by serving as a substrate for their fermentation. This, in turn, inhibits the growth of harmful bacteria by outcompeting them for resources .
相似化合物的比较
Similar Compounds
Isomaltose: Another oligosaccharide with similar prebiotic properties.
Maltotriose: A trisaccharide composed of three glucose units linked by 1–4 glycosidic bonds.
Kojibiose: A disaccharide with potential prebiotic effects.
Uniqueness of D-Panose
D-Panose is unique due to its specific glycosidic linkages (1–4 and 1–6), which confer distinct prebiotic properties. Its ability to promote the growth of beneficial gut bacteria while inhibiting harmful ones makes it a valuable compound in both scientific research and industrial applications .
属性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-,13-,14-,15-,16+,17+,18-/m1/s1 |
InChI 键 |
OWEGMIWEEQEYGQ-QNHQVNOCSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


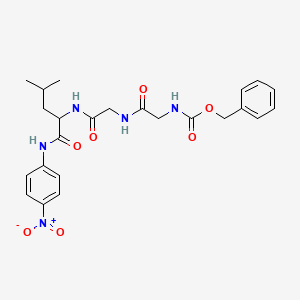
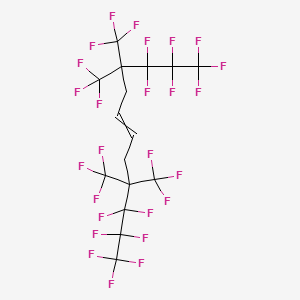

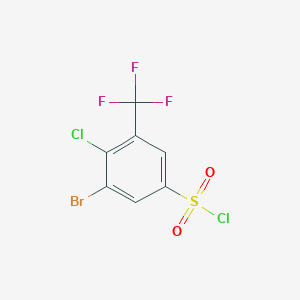
![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)

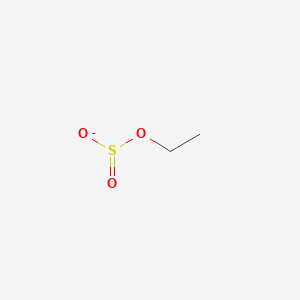



![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)
![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)

